molecular formula C16H18N3NaO10P B1602301 CID 16220021 CAS No. 98179-10-3

CID 16220021

Cat. No. B1602301
CAS RN: 98179-10-3
M. Wt: 466.29 g/mol
InChI Key: GMEXTFWMUAYKJA-UHFFFAOYSA-N
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Description

CID 16220021 is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 4-(4-(4-fluorophenyl)piperazin-1-yl)butan-1-one and has a molecular formula of C16H22FNO.

Scientific Research Applications

CID 16220021 has been studied for its potential applications in various fields of scientific research. One of the primary research areas for this compound is in the field of neuroscience. Studies have shown that CID 16220021 can act as a potent and selective agonist for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This makes CID 16220021 a potential candidate for the treatment of various neuropsychiatric disorders such as depression and anxiety.

Mechanism Of Action

CID 16220021 acts as an agonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that plays a crucial role in the regulation of mood, anxiety, and stress. By binding to the 5-HT1A receptor, CID 16220021 can activate downstream signaling pathways that result in the modulation of these neurotransmitters. This leads to the regulation of mood and anxiety levels.

Biochemical And Physiological Effects

Studies have shown that CID 16220021 can produce a range of biochemical and physiological effects. These effects include the modulation of neurotransmitter levels, the regulation of mood and anxiety levels, and the modulation of stress response. Additionally, CID 16220021 has been shown to have potential anti-inflammatory effects, which could make it a candidate for the treatment of various inflammatory disorders.

Advantages And Limitations For Lab Experiments

CID 16220021 has several advantages for lab experiments. It is a potent and selective agonist for the 5-HT1A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. Additionally, CID 16220021 has been shown to have a high affinity for the 5-HT1A receptor, which means that it can produce robust effects at low concentrations.
However, there are also some limitations to the use of CID 16220021 in lab experiments. One limitation is that it has not been extensively studied in vivo, which means that its effects in living organisms are not well understood. Additionally, CID 16220021 has a relatively short half-life, which means that it may not be suitable for long-term experiments.

Future Directions

There are several future directions for research on CID 16220021. One direction is to study its potential applications in the treatment of neuropsychiatric disorders such as depression and anxiety. Another direction is to study its potential anti-inflammatory effects and its applications in the treatment of inflammatory disorders. Additionally, further studies are needed to understand the in vivo effects of CID 16220021 and its potential side effects.
Conclusion
CID 16220021 is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method is simple and yields high purity and high yield of the final product. CID 16220021 acts as a potent and selective agonist for the 5-HT1A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. Its biochemical and physiological effects include the modulation of neurotransmitter levels, the regulation of mood and anxiety levels, and the modulation of stress response. CID 16220021 has advantages for lab experiments but also has some limitations. There are several future directions for research on CID 16220021, including its potential applications in the treatment of neuropsychiatric and inflammatory disorders.

properties

InChI

InChI=1S/C16H18N3O10P.Na/c1-9-7-18(16(22)17-15(9)21)14-6-12(20)13(28-14)8-27-30(25,26)29-11-4-2-10(3-5-11)19(23)24;/h2-5,7,12-14,20H,6,8H2,1H3,(H,25,26)(H,17,21,22);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEXTFWMUAYKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N3NaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585275
Record name PUBCHEM_16220021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16220021

CAS RN

98179-10-3
Record name PUBCHEM_16220021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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